2-Methylimidazole-d5
Description
Properties
IUPAC Name |
4,5-dideuterio-2-(trideuteriomethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-RHIBPKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727377 | |
| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697806-98-7 | |
| Record name | 2-(~2~H_3_)Methyl(4,5-~2~H_2_)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methylimidazole-d5 (CAS 697806-98-7) is a deuterated analog of 2-methylimidazole, a compound that has garnered attention in various fields, particularly in biochemistry and toxicology. This article delves into the biological activity of this compound, highlighting its effects, mechanisms, and relevant research findings.
Molecular Formula: CHDN
Molecular Weight: 87.13 g/mol
The deuterated form of 2-methylimidazole is utilized primarily in proteomics and metabolic studies due to its isotopic labeling capabilities.
Biological Activity Overview
This compound exhibits biological activity related to its structural similarity to histidine, an essential amino acid. This resemblance allows it to interact with various biological systems, influencing protein structure and function.
Toxicological Studies
Research has demonstrated that exposure to 2-methylimidazole can lead to significant toxicological effects. Notably, studies conducted on F344/N rats and B6C3F1 mice revealed the following:
- Carcinogenic Potential: Long-term exposure (up to two years) resulted in increased incidences of thyroid gland follicular cell adenomas and carcinomas in high-dose groups (5,000 ppm) compared to control groups. The study indicated a positive trend in the incidence of these tumors among males as well .
- Hepatic Effects: There was a notable increase in liver weights and incidences of hepatocellular adenomas, particularly in female mice exposed to higher concentrations (2,500 ppm). The liver showed signs of hyperplasia and inflammation, indicating a significant response to the compound .
- Renal Toxicity: In male mice, renal proximal tubule pigmentation was observed at elevated doses, along with chronic active inflammation in reproductive organs .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Induction: Exposure has been associated with increased hepatic UDP-glucuronosyltransferase activity, suggesting a role in drug metabolism and detoxification processes .
- Genotoxicity: While initial tests indicated that 2-methylimidazole was negative for mutagenicity in bacterial assays (S. typhimurium), mixed results were observed regarding chromosomal damage in vivo .
Case Study 1: Antiviral Activity
A study examined the antiviral properties of imidazole derivatives, including this compound. It was found that this compound inhibited the replication of the spring viremia of carp virus (SVCV) in zebrafish models. The treatment reduced mortality rates by approximately 22.5% among infected fish, highlighting its potential as an antiviral agent .
Case Study 2: Proteomic Applications
In proteomics research, deuterated compounds like this compound are used as internal standards for mass spectrometry analysis. Their incorporation into peptides allows for enhanced detection sensitivity and quantification accuracy in complex biological samples.
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Carcinogenicity | Increased thyroid follicular cell adenomas/carcinomas; hepatic adenomas observed at high doses |
| Hepatic Effects | Elevated liver weights; signs of hyperplasia and inflammation |
| Renal Toxicity | Proximal tubule pigmentation; chronic inflammation in reproductive organs |
| Antiviral Activity | Reduced mortality in SVCV-infected zebrafish by 22.5% |
| Proteomic Applications | Enhanced sensitivity and accuracy in mass spectrometry analysis |
Comparison with Similar Compounds
1-Methylimidazole vs. 2-Methylimidazole-d5
| Property | 1-Methylimidazole | This compound |
|---|---|---|
| Substitution | Methyl at position 1 | Methyl at position 2 + deuterium |
| Applications | Solvent, ionic liquids | Isotopic labeling, analytical standards |
| Reactivity | Higher nucleophilicity | Reduced metabolic degradation (kinetic isotope effect) |
| Biological Activity | Antifungal properties | Limited data; used in tracer studies |
The positional isomerism between 1- and 2-methylimidazole derivatives significantly alters their chemical behavior. For example, 1-methylimidazole’s nitrogen lone pairs are less sterically hindered, enhancing its utility as a base in catalysis . In contrast, this compound’s deuterium substitution minimizes interference in spectroscopic analyses, making it invaluable for precise quantification .
5,5-Dimethyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
This compound features a saturated imidazoline ring with two methyl groups at position 3. Unlike this compound, its reduced ring structure and additional substituents confer distinct electronic properties, enhancing hydrogen-bonding capacity and stability in aqueous environments .
Isotopic Analogs
2-Methylimidazole-d6
| Property | This compound | 2-Methylimidazole-d6 |
|---|---|---|
| Deuterium Sites | 5 hydrogen replacements | 6 hydrogen replacements |
| Applications | Metabolic studies | High-resolution NMR |
| Cost & Availability | Moderately available | Less common, specialized use |
The additional deuterium in 2-methylimidazole-d6 improves signal splitting in NMR but increases synthetic complexity and cost .
Functional Group Analogs
Fluorinated Derivatives: 2-(Difluoromethyl)-5-methyl-1H-imidazole
| Property | This compound | 2-(Difluoromethyl)-5-methyl-1H-imidazole |
|---|---|---|
| Functional Group | Deuterated methyl | Difluoromethyl |
| Lipophilicity | Moderate | Enhanced (fluorine effect) |
| Bioactivity | Tracer studies | Drug design (e.g., kinase inhibition) |
The difluoromethyl group increases metabolic stability and membrane permeability compared to deuterated analogs, making fluorinated derivatives more suited for therapeutic applications .
Benzimidazole Derivatives: 5-Iodo-2-methyl-1H-benzo[d]imidazole
| Property | This compound | 5-Iodo-2-methyl-1H-benzo[d]imidazole |
|---|---|---|
| Structure | Simple imidazole | Fused benzene-imidazole ring |
| Applications | Analytical chemistry | Anticancer, antimicrobial agents |
| Electronic Effects | Minimal conjugation | Extended π-system enhances binding |
The benzimidazole core enables interactions with biological targets like DNA topoisomerases, a feature absent in simpler imidazoles .
Substitution Pattern Analogs
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
This compound features dual substitutions (chloro and methyl groups) that enhance its binding affinity for enzymes compared to 2-methylimidazole-d4. Such multi-substituted derivatives are prioritized in drug discovery for their target specificity .
Preparation Methods
Gas-Liquid Phase Synthesis with Deuterated Ammonia and Acetaldehyde
The foundational method for 2-methylimidazole involves reacting glyoxal, acetaldehyde, and ammonia. For deuterated synthesis:
Table 1: Key Parameters for Direct Synthesis
| Parameter | Value |
|---|---|
| Temperature | 15–50°C |
| Pressure | 4000 Pa |
| Reaction Time | 6 hours |
| Molar Ratio (Glyoxal:Acetaldehyde:Ammonia) | 1:1:2 |
Modified Debu Method with Ammonium Bicarbonate
A cost-effective approach replaces part of NH₃ with NH₄HCO₃ to reduce waste:
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Deuterated adaptation :
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NH₄HCO₃ is substituted with ND₄HCO₃.
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CD₃CDO and glyoxal-d₂ are used.
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Conditions :
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Stepwise heating (18–47°C) over 5–7 hours.
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pH adjustment to 7–9 for crystallization.
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-
Advantages : 15% higher yield compared to traditional methods.
Post-Synthetic Hydrogen-Deuterium (H-D) Exchange
Acid-Catalyzed Exchange with D₂SO₄/CD₃OD
Table 2: H-D Exchange Efficiency by Position
| Position | % Deuterium Incorporation |
|---|---|
| N–H (imidazole) | 98% |
| Methyl C–H | 95% |
Base-Mediated Deuteration with DMSO-d₆/KOD
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Mechanism : KOD abstracts protons, enabling exchange with D from DMSO-d₆.
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Conditions :
-
2-Methylimidazole, KOD (2 equiv), DMSO-d₆, 120°C, 24 hours.
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Isotopic Exchange in Ionic Liquids
Deuterated Ionic Liquid Synthesis
A novel method uses deuterated ionic liquids as solvents and reagents:
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Example : [C₂mim-d₅]Br (1-ethyl-3-methylimidazolium-d₅ bromide).
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Steps :
Challenges and Optimization
Selective Deuteration
Q & A
Q. Methodological Best Practices
- Standardized deuteration protocols : Document reaction conditions (solvent purity, temperature, catalyst concentration) to minimize batch variability .
- Storage : Store under inert atmosphere (Ar/N₂) at -20°C to prevent H/D exchange with ambient moisture .
- Safety protocols : Follow guidelines for handling deuterated reagents, including proper ventilation and PPE (gloves, lab coats) due to potential hygroscopicity .
How can isotopic labeling with 2-Methylimidazole-d⁵ improve mechanistic studies in catalysis?
Advanced Research Focus
Deuterium labeling enables:
- KIEs measurement : Compare reaction rates (e.g., H vs. D transfer in hydrogenation) to identify rate-limiting steps.
- In-situ FTIR or Raman spectroscopy : Track deuterium migration during catalytic cycles.
- Isotopic tracing in operando studies : Use deuterated ligands in heterogeneous catalysis to map surface intermediates via DRIFTS or NEXAFS .
What statistical methods are recommended for analyzing variability in deuterated compound synthesis?
Q. Methodological Best Practices
- Design of Experiments (DoE) : Use factorial designs to optimize deuteration parameters (e.g., temperature, pH, reaction time).
- Multivariate analysis (PCA/PLS) : Correlate spectral data (NMR, MS) with synthesis conditions to identify critical variables.
- Error propagation models : Quantify uncertainty in isotopic purity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
